REACTION_CXSMILES
|
[CH3:1][CH2:2][Mg+].[Br-].[CH3:5][C:6]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:7]=1[C:8]#N.[OH:16]S(O)(=O)=O>C1(C)C=CC=CC=1>[CH3:5][C:6]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:7]=1[C:8](=[O:16])[CH2:2][CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C#N)C=CC(=C1)SC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction is then left
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the contents are vigorously stirred for 4 hrs at RT
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The misture is extracted into EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)SC)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |